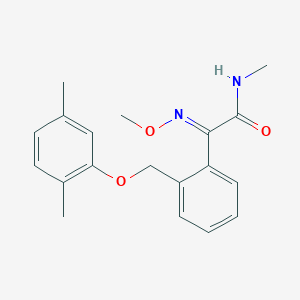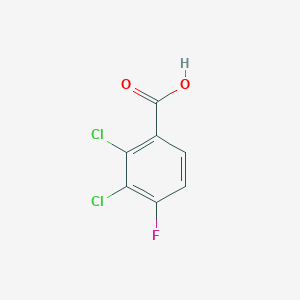
孕烷二醇-3-葡萄糖醛酸苷
描述
Pregnanediol-3-glucuronide, also known as 5β-pregnane-3α,20α-diol 3α-glucuronide, is a major metabolite of progesterone. It is the C3α glucuronide conjugate of pregnanediol (5β-pregnane-3α,20α-diol). This compound plays a significant role in the metabolism of progesterone, with approximately 15 to 30% of a parenteral dose of progesterone being metabolized into pregnanediol-3-glucuronide .
科学研究应用
Pregnanediol-3-glucuronide has several applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the quantification of progesterone metabolites.
Biology: Serves as a biomarker for ovulation and luteal phase function in reproductive health studies.
Industry: Employed in the development of fertility monitoring devices and hormone assays.
作用机制
Target of Action
Pregnanediol-3-Glucuronide (PDG) is a major metabolite of progesterone . It is generated in the liver by UDP glucuonyltransferase . The primary target of PDG is the progesterone receptor, as it is a metabolite of progesterone .
Mode of Action
PDG is a natural human metabolite of pregnanediol . It is generated in the liver by UDP glucuonyltransferase . Glucuronidation, a process that makes substances more water-soluble, is used to assist in the excretion of toxic substances, drugs, or other substances that cannot be used as an energy source .
Biochemical Pathways
PDG is a part of the progesterone metabolism pathway . About 75% of endogenous progesterone metabolism takes place in the liver and spleen . Overall, about 50% of endogenous progesterone follows the 5α pathway . Another 35% follows 3β metabolism, and 9% is processed through the 20α pathway . PDG can undergo hydroxylation by cytochrome P450 enzymes . Subsequently, all progesterone metabolites with a hydroxyl group can be sulfated and glucuronidated, and these conjugated products are then excreted in urine and feces .
Pharmacokinetics
Fifteen to thirty percent of an injected dose of progesterone results in the 3 α, 5 β, 20 α isomer of urinary PDG . Topical and vaginal progesterone result in minimal urinary or serum PDG levels though will result in high progesterone levels in saliva and breast tissue .
Result of Action
PDG plays an important role in physiological processes, such as the female menstrual cycle, pregnancy (supports gestation), embryogenesis, and maternal immune response of humans and other species . Levels of PDG in the urine correlate to levels of progesterone measured in the serum .
Action Environment
The action of PDG can be influenced by various environmental factors. For instance, the metabolism of ingested progesterone occurs mainly in the intestine due largely to intestinal microbiota . Furthermore, the efficacy and stability of PDG can be affected by factors such as the individual’s health status, age, and hormonal balance.
生化分析
Biochemical Properties
Pregnanediol-3-glucuronide interacts with various enzymes and proteins in the body. It is generated in the liver by UDP glucuonyltransferase . It can undergo hydroxylation by cytochrome P450 enzymes . Subsequently, all progesterone metabolites with a hydroxyl group can be sulfated and glucuronidated, and these conjugated products are then excreted in urine and feces .
Cellular Effects
The effects of Pregnanediol-3-glucuronide on cells and cellular processes are primarily related to its role as a metabolite of progesterone. Progesterone is a key hormone in the regulation of the menstrual cycle and pregnancy, and its metabolites, including Pregnanediol-3-glucuronide, play crucial roles in these processes . The presence of Pregnanediol-3-glucuronide in the urine indicates pregnancy, but it might also account for pseudopregnancy .
Molecular Mechanism
Pregnanediol-3-glucuronide exerts its effects at the molecular level through its interactions with various biomolecules. As a metabolite of progesterone, it is involved in the hormonal regulation of various physiological processes. Its production involves the action of UDP glucuonyltransferase, an enzyme that adds a glucuronic acid group to pregnanediol, making it more water-soluble and easier to excrete .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pregnanediol-3-glucuronide can change over time. For example, studies have shown that the levels of Pregnanediol-3-glucuronide in urine can vary throughout the menstrual cycle . This reflects the changing levels of progesterone, which is metabolized into Pregnanediol-3-glucuronide .
Dosage Effects in Animal Models
The effects of Pregnanediol-3-glucuronide in animal models are not well-studied. As a metabolite of progesterone, its effects would likely vary with different dosages of progesterone. Progesterone has well-documented effects in animal models, including roles in the regulation of the estrous cycle and pregnancy .
Metabolic Pathways
Pregnanediol-3-glucuronide is involved in the metabolic pathway of progesterone. Progesterone is metabolized into various compounds, including pregnanediol, which is then converted into Pregnanediol-3-glucuronide by the action of UDP glucuonyltransferase . This process takes place primarily in the liver .
Transport and Distribution
Pregnanediol-3-glucuronide is transported and distributed within the body primarily through the circulatory system. After being produced in the liver, it is excreted into the bile and then passes into the intestines. From there, it can be reabsorbed into the bloodstream or excreted in the feces . It is also excreted in the urine .
Subcellular Localization
As a metabolite, Pregnanediol-3-glucuronide does not have a specific subcellular localization. The enzymes involved in its production and metabolism, such as UDP glucuonyltransferase, are located in the endoplasmic reticulum of liver cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pregnanediol-3-glucuronide involves the glucuronidation of pregnanediol. This process is typically catalyzed by the enzyme UDP-glucuronosyltransferase in the liver. The reaction involves the transfer of glucuronic acid from uridine diphosphate glucuronic acid to pregnanediol, resulting in the formation of pregnanediol-3-glucuronide .
Industrial Production Methods: Industrial production of pregnanediol-3-glucuronide follows similar biochemical pathways, often utilizing microbial or enzymatic systems to facilitate the glucuronidation process. The use of recombinant enzymes and optimized fermentation conditions can enhance the yield and efficiency of production .
化学反应分析
Types of Reactions: Pregnanediol-3-glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction increases the compound’s water solubility, facilitating its excretion from the body .
Common Reagents and Conditions:
Reagents: Uridine diphosphate glucuronic acid, UDP-glucuronosyltransferase enzyme.
Conditions: Physiological pH, presence of cofactors such as magnesium ions.
Major Products: The primary product of the glucuronidation reaction is pregnanediol-3-glucuronide itself. This compound can further undergo hydroxylation by cytochrome P450 enzymes, leading to the formation of various hydroxylated metabolites .
相似化合物的比较
Estrone-3-glucuronide: Another glucuronide conjugate involved in estrogen metabolism.
Pregnanediol: The parent compound of pregnanediol-3-glucuronide, involved in progesterone metabolism.
Progesterone: The precursor hormone from which pregnanediol and its glucuronide are derived.
Uniqueness: Pregnanediol-3-glucuronide is unique in its role as a major metabolite of progesterone, providing valuable insights into progesterone metabolism and function. Its measurement in biological samples serves as a reliable indicator of ovulation and luteal phase function, distinguishing it from other similar compounds .
属性
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O8/c1-13(28)17-6-7-18-16-5-4-14-12-15(8-10-26(14,2)19(16)9-11-27(17,18)3)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h13-23,25,28-31H,4-12H2,1-3H3,(H,32,33)/t13-,14+,15+,16-,17+,18-,19-,20-,21-,22+,23-,25+,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFFJLDTCLJDHL-JQYCEVDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191467 | |
| Record name | beta-D-Glucopyranosiduronic acid, (3alpha,5beta,20S)-3(or 20)-hydroxypregnan-20(or 3)-yl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pregnanediol 3-O-glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010318 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1852-49-9, 38055-17-3 | |
| Record name | Pregnanediol-3alpha-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001852499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pregnanediol glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038055173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-D-Glucopyranosiduronic acid, (3alpha,5beta,20S)-3(or 20)-hydroxypregnan-20(or 3)-yl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pregnanediol 3-glucuronide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/488GK5DQ5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pregnanediol 3-O-glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010318 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary methods used to measure Pregnanediol-3-glucuronide levels in biological samples?
A1: Several analytical techniques have been employed for Pregnanediol-3-glucuronide quantification. Enzyme immunoassays (EIAs) [, , , , ] and radioimmunoassays (RIAs) [, , , ] are widely used due to their sensitivity and relative simplicity. Other methods include gas chromatography [] and time-resolved fluorescence microsphere-lateral flow immunochromatographic strips (TRFM-LFIAs) [].
Q2: How do researchers ensure the accuracy and reliability of Pregnanediol-3-glucuronide measurements?
A3: Analytical method validation is crucial for ensuring accurate and reliable PdG measurements []. This involves assessing assay specificity, sensitivity, linearity, recovery, precision (both intra-assay and inter-assay), and parallelism [, ].
Q3: How is Pregnanediol-3-glucuronide used to monitor ovarian function in various species?
A4: Urinary PdG profiles effectively reflect ovulation and luteal function in a wide range of mammals, including humans [, , , ], non-human primates [, , , ], ungulates [, , , , ], and other exotic mammals [, ]. Elevated PdG levels during the luteal phase confirm ovulation, while consistently low levels suggest anovulation [, ].
Q4: Can Pregnanediol-3-glucuronide measurements be used to detect pregnancy?
A5: Yes, PdG levels typically rise throughout pregnancy in many species, including gorillas [], rhinoceroses [, ], and elk []. Monitoring PdG can help confirm pregnancy and potentially predict parturition [, ].
Q5: What is the relationship between Pregnanediol-3-glucuronide levels and menstrual cycle length?
A6: While not directly determining cycle length, PdG profiles can identify the luteal phase and, by extension, provide information about the overall cycle. Studies have shown variations in luteal phase PdG levels and cycle lengths across different age groups [, ].
Q6: Can environmental factors influence Pregnanediol-3-glucuronide levels?
A7: Yes, studies suggest that environmental factors like exposure to environmental tobacco smoke (ETS) can impact urinary E1C (estrone conjugate) levels, a related hormone metabolite, potentially affecting reproductive health []. Further research is needed to ascertain direct effects on PdG.
Q7: How are Pregnanediol-3-glucuronide levels utilized in reproductive health research?
A8: PdG measurements are valuable tools in studies investigating: * The impact of lifestyle factors like exercise on menstrual cycle function []. * The relationship between reproductive hormones and conditions like migraine [, , ]. * The development of novel fertility assessment methods and algorithms [, , ].
Q8: What are the limitations of using Pregnanediol-3-glucuronide as a marker of ovarian function?
A9: While valuable, PdG measurements have limitations. Variations in PdG metabolism exist between species and even within individuals [, ]. Additionally, factors like hydration status and kidney function can influence urinary hormone concentrations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



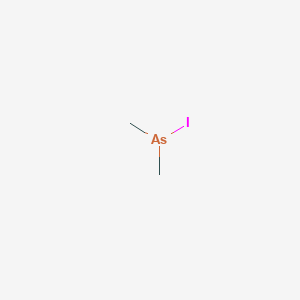
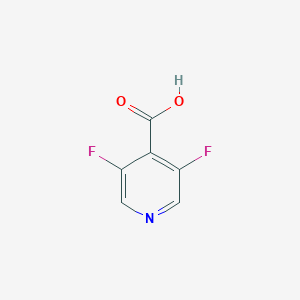
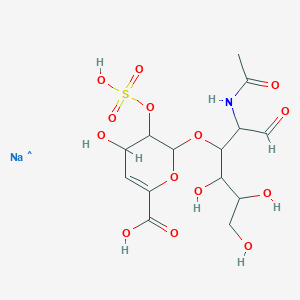
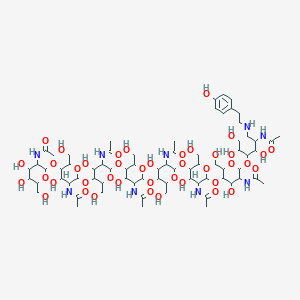
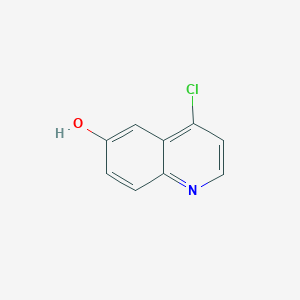
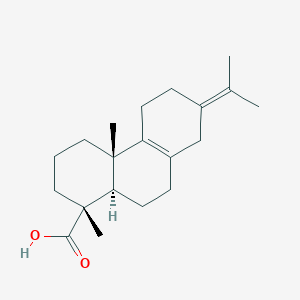
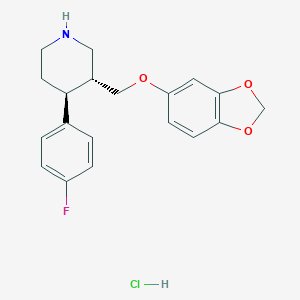


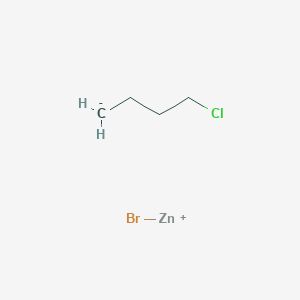
![N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride](/img/structure/B129163.png)
